[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate
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Overview
Description
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate is a quassinoid compound isolated from the root bark of Simaba orinocencis. It is known for its potent antimalarial properties and has shown activity against Plasmodium falciparum . Quassinoids are a class of natural products known for their diverse biological activities, including antimalarial, anticancer, and insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of orinocinolide involves multiple steps, starting from the extraction of the root bark of Simaba orinocencis. The process includes:
Extraction: The root bark is subjected to solvent extraction using methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography to isolate orinocinolide.
Purification: Further purification is achieved through recrystallization or other suitable methods to obtain pure orinocinolide.
Industrial Production Methods: Industrial production of orinocinolide is still in the research phase, with efforts focused on optimizing the extraction and purification processes to achieve higher yields and purity. The use of biotechnological methods, such as plant cell culture, is also being explored to produce orinocinolide on a larger scale .
Chemical Reactions Analysis
Types of Reactions: [(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with varying biological activities.
Reduction: Reduction reactions can modify the functional groups in orinocinolide, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the orinocinolide molecule, enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of orinocinolide with enhanced or modified biological activities .
Scientific Research Applications
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quassinoid synthesis and reactivity.
Biology: Investigated for its antimalarial, anticancer, and insecticidal properties.
Medicine: Explored for its potential therapeutic applications in treating malaria and cancer.
Industry: Potential use in developing new insecticides and herbicides
Mechanism of Action
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate exerts its effects through multiple mechanisms, including:
Antimalarial Activity: Inhibits the growth of Plasmodium falciparum by interfering with the parasite’s protein synthesis and metabolic pathways.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival
Comparison with Similar Compounds
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate is unique among quassinoids due to its specific structural features and potent biological activities. Similar compounds include:
Bruceantin: Known for its antileukemic activity.
Simalikalactone D: Exhibits potent antimalarial activity.
Isobrucein B: Shows cytotoxicity against various cancer cell lines.
These compounds share similar structural features but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of orinocinolide .
Properties
Molecular Formula |
C25H36O9 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate |
InChI |
InChI=1S/C25H36O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12-20,26-29H,6,8-9H2,1-5H3/t10?,12?,13-,14?,15+,16+,17?,18?,19+,20+,23-,24-,25+/m0/s1 |
InChI Key |
CTVFYIPSHBVBJG-YBBQQQANSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@@H]1C2[C@]3([C@@H]([C@@H](C4[C@@]2(CO3)C(CC5[C@@]4([C@@H]([C@H](C=C5C)O)O)C)OC1=O)O)O)C |
Canonical SMILES |
CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C |
Synonyms |
orinocinolide |
Origin of Product |
United States |
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